![molecular formula C12H22N2O B7590447 (4-Aminopiperidin-1-yl)-(1-ethylcyclobutyl)methanone](/img/structure/B7590447.png)
(4-Aminopiperidin-1-yl)-(1-ethylcyclobutyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminopiperidin-1-yl)-(1-ethylcyclobutyl)methanone, commonly known as 4-APi-ECBM, is a novel compound of interest in the field of neuroscience research. It is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, learning, and memory.
Mechanism of Action
The α7 nAChR is a ligand-gated ion channel that is widely expressed in the brain and plays a crucial role in cognitive function, learning, and memory. 4-APi-ECBM selectively binds to the allosteric site of the α7 nAChR, which enhances the receptor's sensitivity to acetylcholine, the endogenous ligand. This positive allosteric modulation leads to increased ion flow through the receptor, resulting in enhanced neurotransmitter release, synaptic plasticity, and cognitive function.
Biochemical and Physiological Effects:
4-APi-ECBM has been shown to have a wide range of biochemical and physiological effects in animal models. It has been demonstrated to enhance cognitive function, improve memory, and reduce cognitive impairment. Moreover, it has been shown to have neuroprotective effects, reduce inflammation, and promote synaptic plasticity. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 4-APi-ECBM.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-APi-ECBM is its selectivity and potency in modulating the α7 nAChR, which makes it a valuable tool for studying the receptor's function and potential therapeutic applications. Moreover, it has been shown to have a favorable pharmacokinetic profile and can be administered orally, making it a convenient compound for preclinical studies. However, one of the limitations of 4-APi-ECBM is its lack of selectivity for the α7 nAChR, which may lead to off-target effects and limit its therapeutic potential.
Future Directions
There are several future directions for research on 4-APi-ECBM. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Further studies are needed to fully understand the mechanism of action and potential benefits of 4-APi-ECBM in these conditions. Moreover, there is a need for more selective and potent compounds that can modulate the α7 nAChR, which may lead to the development of more effective therapies for these disorders. Additionally, the use of 4-APi-ECBM as a tool for studying the α7 nAChR and its function in the brain is an area of ongoing research.
Synthesis Methods
The synthesis of 4-APi-ECBM involves a multistep process that starts with the reaction between 1-ethylcyclobutanecarboxylic acid and thionyl chloride to form 1-ethylcyclobutanecarbonyl chloride. This intermediate is then reacted with 4-aminopiperidine to form the corresponding amide, which is subsequently reduced with lithium aluminum hydride to yield 4-APi-ECBM. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Scientific Research Applications
4-APi-ECBM has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to enhance cognitive function, improve memory, and alleviate symptoms of cognitive impairment in animal models. Moreover, it has been demonstrated to have neuroprotective effects, reduce inflammation, and promote synaptic plasticity.
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(1-ethylcyclobutyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-2-12(6-3-7-12)11(15)14-8-4-10(13)5-9-14/h10H,2-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYVLANIOGJFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)C(=O)N2CCC(CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopiperidin-1-yl)(1-ethylcyclobutyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.